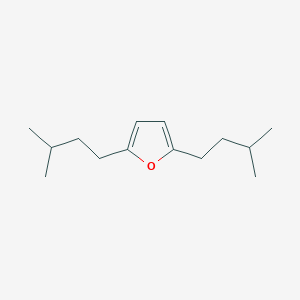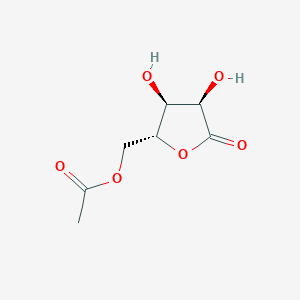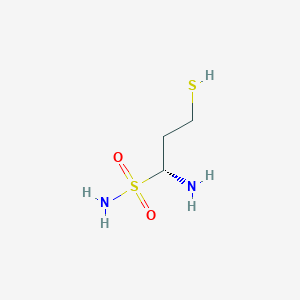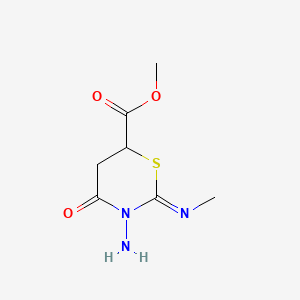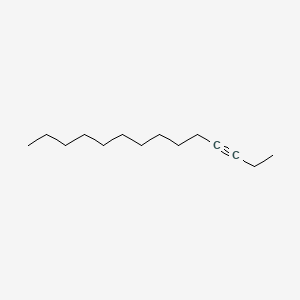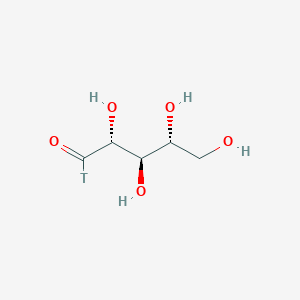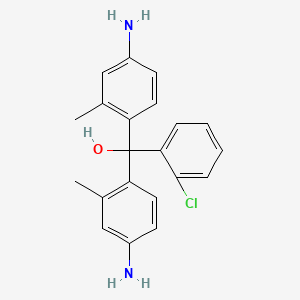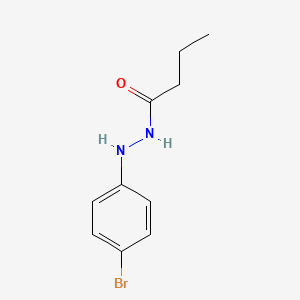
Octane, 1,1-bis(octyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octane, 1,1-bis(octyloxy)-: is an organic compound with the molecular formula C24H50O2 1,1-dioctoxyoctane . This compound is characterized by its two octyloxy groups attached to the first carbon of the octane chain. It is a colorless liquid that is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Octane, 1,1-bis(octyloxy)- typically involves the reaction of octanol with an appropriate octyl halide under basic conditions. The reaction can be represented as follows: [ \text{C8H17OH} + \text{C8H17X} \rightarrow \text{C24H50O2} + \text{HX} ] where X is a halogen such as chlorine or bromine. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium hydroxide to facilitate the formation of the ether bond.
Industrial Production Methods: In an industrial setting, the production of Octane, 1,1-bis(octyloxy)- can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Octane, 1,1-bis(octyloxy)- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions where the octyloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of octanal or octanoic acid.
Reduction: Formation of octane or other lower hydrocarbons.
Substitution: Formation of substituted ethers or other derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octane, 1,1-bis(octyloxy)- is used as a solvent and reagent in organic synthesis. Its unique structure makes it useful in the study of etherification reactions and the development of new synthetic methodologies.
Biology and Medicine: In biological research, this compound can be used as a model compound to study the behavior of ether bonds in biological systems. It is also used in the formulation of certain pharmaceuticals where ether groups are required.
Industry: Industrially, Octane, 1,1-bis(octyloxy)- is used as a plasticizer, lubricant, and in the production of surfactants
Wirkmechanismus
The mechanism of action of Octane, 1,1-bis(octyloxy)- primarily involves its ability to act as a solvent and reactant in various chemical reactions. The ether bonds in the compound can undergo cleavage and formation under appropriate conditions, making it a versatile compound in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Octane, 1,1’-oxybis-: Similar in structure but with different substituents.
Dioctyl ether: Another ether with similar applications but different physical properties.
Uniqueness: Octane, 1,1-bis(octyloxy)- is unique due to its specific arrangement of octyloxy groups, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics.
Eigenschaften
CAS-Nummer |
68527-82-2 |
|---|---|
Molekularformel |
C24H50O2 |
Molekulargewicht |
370.7 g/mol |
IUPAC-Name |
1,1-dioctoxyoctane |
InChI |
InChI=1S/C24H50O2/c1-4-7-10-13-16-19-22-25-24(21-18-15-12-9-6-3)26-23-20-17-14-11-8-5-2/h24H,4-23H2,1-3H3 |
InChI-Schlüssel |
MOYIXNPVAUEVMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(CCCCCCC)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


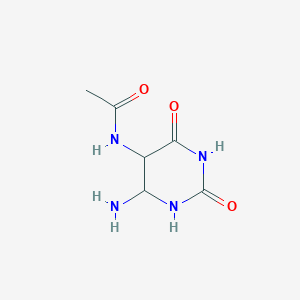
![3,5-Dibromo-2-[[[(4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801847.png)




